N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide
Description
N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Properties
IUPAC Name |
N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-17(19-12-6-1-2-7-13-19)18-11-15-23(21,22)14-10-16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUMYPGTNLGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCCS(=O)(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed reactions under mild conditions, which allows for the formation of highly functionalized azepanes . The reaction conditions often include the use of solvents like dichloromethane (DCM) and additives such as boron trifluoride diethyl etherate (BF3·Et2O) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various functionalized azepane derivatives.
Scientific Research Applications
N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Medicine: The compound’s potential anticancer and antidiabetic properties make it a candidate for drug development and medical research.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, as an inhibitor, it can block the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-phenylethylsulfonyl)ethyl]azepane-1-carboxamide include other azepane derivatives such as:
- N-aryl azepanes
- N-alkyl azepanes
- N-tosyl azepanes
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which imparts specific chemical and biological properties. The presence of the phenylethylsulfonyl group enhances its potential as an inhibitor and DNA binding reagent, while the azepane ring provides a versatile scaffold for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
